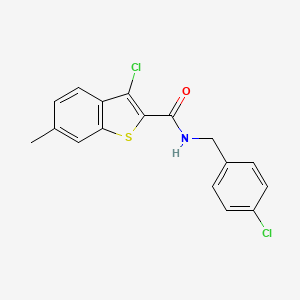
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.
Wirkmechanismus
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of immune cell migration and inflammation. By blocking the S1P1 receptor, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide inhibits the migration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of immune cell migration, the reduction of inflammation and disease activity, and the inhibition of tumor growth and metastasis. In preclinical studies, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide for lab experiments is its high selectivity for the S1P1 receptor, which allows for the specific targeting of this receptor without affecting other signaling pathways. However, one of the limitations of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective S1P1 receptor antagonists, the investigation of the role of the S1P1 receptor in other diseases, and the exploration of the potential therapeutic applications of S1P1 receptor antagonists in combination with other drugs. Additionally, the development of new formulations and delivery methods for 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid, followed by the coupling of 4-chlorobenzylamine and the subsequent chlorination of the resulting amide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce the migration of immune cells into the central nervous system, leading to a reduction in inflammation and disease activity. In rheumatoid arthritis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce joint inflammation and destruction by inhibiting the migration of immune cells into the synovium. In cancer, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the S1P1 receptor-mediated signaling pathway.
Eigenschaften
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-10-2-7-13-14(8-10)22-16(15(13)19)17(21)20-9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDIAQASMROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)